molecular formula C12H8Cl2N2O B3034984 6-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide CAS No. 265314-52-1

6-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide

Cat. No.: B3034984
CAS No.: 265314-52-1
M. Wt: 267.11 g/mol
InChI Key: ZDKRADGNGVIHQR-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of pyridine-3-carboxamides, a scaffold recognized in scientific literature for its diverse biological potential. Pyridine-3-carboxamide analogs have been identified as key structures in the development of novel bioactive molecules, showing promise in areas such as agrochemical research . Specifically, recent studies highlight that analogs incorporating a chloro substituent on the phenyl ring have demonstrated significant efficacy as antibacterial agents against plant pathogens like Ralstonia solanacearum , which causes bacterial wilt in tomatoes . The presence of the amide linkage in these molecules is critical for their biological activity and interaction with target proteins . Researchers can utilize this compound as a building block in medicinal chemistry for the synthesis of potential enzyme inhibitors or in agricultural science for the development of new plant protection agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-2-4-10(5-3-9)16-12(17)8-1-6-11(14)15-7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKRADGNGVIHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231537
Record name 6-Chloro-N-(4-chlorophenyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265314-52-1
Record name 6-Chloro-N-(4-chlorophenyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265314-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(4-chlorophenyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amidation of 6-Chloropyridine-3-Carboxylic Acid

The most widely reported method involves the reaction of 6-chloropyridine-3-carboxylic acid with 4-chloroaniline in the presence of coupling agents.

Reaction Mechanism and Conditions

The carboxylic acid group is activated using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with hydroxybenzotriazole (HOBt). This forms an active ester intermediate, which reacts with 4-chloroaniline to yield the target compound. Typical conditions include:

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature : 0–25°C
  • Molar Ratio : 1:1.2 (acid to amine)
  • Reaction Time : 12–24 hours

Yields range from 68% to 88%, with purity >95% confirmed by HPLC.

Table 1: Optimization of Direct Amidation
Parameter Standard Value Optimized Value Yield Improvement
Coupling Agent EDCI/HOBt DCC/DMAP +12%
Solvent DCM DMF +8%
Temperature 25°C 0°C +5%

Limitations

  • Requires stringent anhydrous conditions to prevent hydrolysis.
  • High-cost reagents like EDCI increase production expenses.

Nucleophilic Substitution of Halogenated Pyridine Intermediates

This method utilizes 2,6-dichloropyridine-3-carbonyl chloride as a key intermediate, enabling selective substitution at the 6-position.

Stepwise Synthesis

  • Chlorination : 6-Hydroxypyridine-3-carboxylic acid is treated with phosphorus oxychloride (POCl₃) to form 6-chloropyridine-3-carbonyl chloride.
    • Conditions: Reflux at 110°C for 6 hours.
  • Amination : The acyl chloride reacts with 4-chloroaniline in tetrahydrofuran (THF) at ambient temperature.
    • Yield: 75–82%.
Table 2: Comparative Analysis of Chlorinating Agents
Agent Reaction Time (h) Yield (%) Purity (%)
POCl₃ 6 82 97
SOCl₂ 8 74 93
(COCl)₂ 4 68 89

Advantages

  • Avoids coupling agents, reducing costs.
  • Scalable to kilogram quantities.

Multi-Step Synthesis via Cyclization and Coupling

A patent-pending route (FR2589152A1) employs a 4-pyrone intermediate, which undergoes cyclization with ammonia or amines to form the pyridine core.

Synthetic Pathway

  • Cyclization : 4-Oxo-N-phenyl-4H-pyran-3-carboxamide reacts with ammonia in ethanol/water at 60°C.
  • Chlorination : The resulting pyridine-3-carboxamide is treated with POCl₃ to introduce the 6-chloro substituent.
Table 3: Cyclization Reaction Outcomes
Solvent System Temperature (°C) Yield (%)
Ethanol/Water 60 79
DMF/Water 80 65
THF/Water 50 58

Critical Considerations

  • Regioselectivity challenges require careful control of stoichiometry.
  • Post-synthetic purification via column chromatography is often necessary.

Industrial-Scale Production and Process Economics

Cost Analysis

Method Cost per Kilogram (USD)
Direct Amidation 1,200
Nucleophilic Substitution 900
Cyclization Route 1,500

Environmental Impact

  • Nucleophilic substitution generates less hazardous waste compared to EDCI-mediated amidation.
  • Cyclization methods have higher solvent recovery rates (85% vs. 60% for other routes).

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Formation of 6-chloro-N-(4-chlorophenyl)pyridine-3-amine.

    Oxidation: Formation of oxidized derivatives with higher oxidation states.

Scientific Research Applications

6-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.

    Biological Studies: It is used as a probe in biological studies to understand the interactions of pyridine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Pyrazine vs. Pyridine Carboxamides

A key structural analog is 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide , which replaces the pyridine ring with a pyrazine (two nitrogen atoms). Differences in activity highlight the role of heterocycle electronic properties:

  • Antifungal Activity : The pyrazine derivative exhibited moderate activity against Trichophyton mentagrophytes (MIC = 62.5 µmol/L), while substituent variations (e.g., tert-butyl groups) further enhanced potency in other analogs .
  • Photosynthesis Inhibition : Pyrazine derivatives like 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide inhibited photosynthetic electron transport (PET) in spinach chloroplasts (IC50 = 43.0 µmol/L). Lipophilicity (logP) was more critical than electronic effects (Hammett σ values) for activity, suggesting the pyridine analog may require optimized substituents for similar potency .

Table 1: Key Differences Between Pyridine and Pyrazine Analogs

Property 6-Chloro-N-(4-chlorophenyl)pyridine-3-carboxamide 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide
Heterocycle Pyridine (1 N atom) Pyrazine (2 N atoms)
Antimycobacterial Activity Not reported 65% inhibition at 6.25 µg/mL
Lipophilicity (logP) Likely lower (fewer N atoms) Higher (tert-butyl substituents enhance logP)

Substituent Variations on the Phenyl Ring

Modifications to the phenyl group significantly influence bioactivity:

  • 4-Chlorophenyl vs. 3,4-Dichlorophenyl : In pyrazine analogs, 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showed 61% inhibition of M. tuberculosis, slightly lower than the 4-chlorophenyl variant. Increased halogenation may enhance target binding but also raise toxicity .

Table 2: Impact of Phenyl Substituents on Activity

Compound Substituent Biological Activity
This compound 4-Cl Unknown (structural focus)
6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide 3,4-diCl 61% inhibition of M. tuberculosis
6-Chloro-N-(4'-chlorobiphenyl-4-yl)methylimidazo[...] Biphenyl + 4-Cl Higher molecular weight (m/z = 404.26)

Imidazopyridine and Thiazole Derivatives

More complex heterocycles, such as imidazo[1,2-a]pyridine or thiazole-containing analogs, exhibit distinct pharmacological profiles:

  • Thiazole Derivatives : 6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide introduces a sulfur-containing thiazole group, altering electronic properties and possibly improving metabolic stability (Molecular Formula: C14H16ClN3OS) .

Table 3: Heterocycle Complexity and Molecular Properties

Compound Heterocycle Molecular Weight Key Feature
Target compound Pyridine ~266.7 (calc.) Simplicity, ease of synthesis
Imidazopyridine analog Imidazo[1,2-a]pyridine 404.26 Enhanced receptor binding
Thiazole analog Thiazole 309.8 Sulfur inclusion, metabolic stability

Biological Activity

6-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide, also known by its CAS number 265314-52-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and an amide functionality, contributing to its pharmacological profile. Its molecular formula is C12H8Cl2N2O, and it exhibits properties that make it suitable for various biological applications.

PropertyValue
Molecular Weight265.11 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP3.5

Antimicrobial Properties

Recent studies have indicated that this compound exhibits potent antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism appears to involve the inhibition of bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

In a study involving multiple bacterial strains, the compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It inhibits the COX-2 enzyme, which plays a crucial role in the inflammatory process.

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Reference
This compound0.04
Celecoxib0.04

This indicates that it has comparable potency to established anti-inflammatory drugs like celecoxib.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Pathways : The compound acts as a competitive inhibitor of COX enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Modulation of Signal Transduction : It may affect various signaling pathways involved in inflammation and microbial resistance.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyridine ring or the chlorophenyl group can significantly influence its efficacy.

Key Findings from SAR Studies

  • Chloro Substituents : The presence of chloro groups enhances lipophilicity and biological activity.
  • Amide Functionality : The amide group is essential for maintaining the compound's interaction with target proteins.

Table 3: SAR Data Summary

ModificationEffect on Activity
Addition of methyl groupIncreased potency
Replacement of chloro with bromoDecreased potency

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization. Catalysts like palladium or copper are used under reflux in solvents such as DMF or toluene. Optimization involves adjusting reaction time, temperature, and catalyst loading. For example, highlights cyclization as a critical step, requiring precise stoichiometric control to avoid side products. Purification via HPLC (as in ) or recrystallization improves purity.

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Methodology : Single-crystal X-ray diffraction (SXRD) is the gold standard for structural elucidation. For instance, describes using SHELXTL software for refinement, achieving an R-factor of 0.025. Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., δ 8.0–8.5 ppm for pyridine protons, as in ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 343.21 for C18_{18}H12_{12}Cl2_2N2_2O, per ).

Q. What biological activities have been reported for this compound, and how are these assays designed?

  • Methodology : The compound exhibits fungicidal activity (e.g., boscalid in ) and potential trypanocidal properties (as in ). Assays include:

  • Antifungal Testing : Minimum inhibitory concentration (MIC) assays against Botrytis cinerea using agar dilution methods.
  • Enzyme Inhibition : Kinase or protease inhibition studies via fluorescence-based kinetic assays.

Advanced Research Questions

Q. How do crystallographic data resolve discrepancies in proposed reaction mechanisms?

  • Methodology : Crystallography can identify unexpected intermediates or stereochemical outcomes. For example, reveals a near-linear N–Ag–N coordination (173.41°) in a silver complex, confirming ligand geometry assumptions. Discrepancies between computational models (e.g., DFT) and experimental data (e.g., bond lengths) are resolved by refining SHELXL parameters ( ).

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

  • Reproducibility Checks : Repeating assays under standardized conditions (e.g., fixed pH and temperature).
  • Purity Analysis : Using HPLC (≥98% purity, as in ) to rule out contaminant effects.
  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing Cl with CF3_3 as in ) to isolate active pharmacophores.

Q. How can computational methods guide the design of derivatives with enhanced stability or activity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cytochrome bc1 (Qo site in fungi). Quantum mechanical calculations (e.g., Gaussian) optimize electronic properties (e.g., HOMO-LUMO gaps) for redox stability. suggests trifluoromethyl groups enhance metabolic resistance, validated via in vitro microsomal assays.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide
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6-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide

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